![molecular formula C46H36O2S2Si2 B12528411 [Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] CAS No. 653601-75-3](/img/structure/B12528411.png)
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] is a complex organic compound that features a naphthalene core linked to diphenyl(phenylsulfanyl)silane groups through oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] typically involves the reaction of naphthalene-1,4-diol with diphenyl(phenylsulfanyl)silane in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous toluene or dichloromethane
Catalyst: Tetrabutylammonium fluoride (TBAF) or a similar fluoride source
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and implementing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alcohols or hydrocarbons
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Potential use in studying biological interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of [Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] involves its interaction with molecular targets through its phenylsulfanyl and naphthalene groups. These interactions can affect various biological pathways, including:
Molecular Targets: Enzymes, receptors, and other proteins
Pathways Involved: Signal transduction, metabolic pathways
Comparación Con Compuestos Similares
Similar Compounds
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]: Unique due to its specific structural arrangement and functional groups.
Diphenyl(phenylsulfanyl)silane: Lacks the naphthalene core, making it less complex.
Naphthalene-1,4-diol: Does not contain the silane groups, limiting its applications.
Uniqueness
[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane] stands out due to its combination of naphthalene and silane groups, providing unique chemical and physical properties that are not present in similar compounds.
This detailed article provides a comprehensive overview of [Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
653601-75-3 |
|---|---|
Fórmula molecular |
C46H36O2S2Si2 |
Peso molecular |
741.1 g/mol |
Nombre IUPAC |
[4-[diphenyl(phenylsulfanyl)silyl]oxynaphthalen-1-yl]oxy-diphenyl-phenylsulfanylsilane |
InChI |
InChI=1S/C46H36O2S2Si2/c1-7-21-37(22-8-1)49-51(39-25-11-3-12-26-39,40-27-13-4-14-28-40)47-45-35-36-46(44-34-20-19-33-43(44)45)48-52(41-29-15-5-16-30-41,42-31-17-6-18-32-42)50-38-23-9-2-10-24-38/h1-36H |
Clave InChI |
KMFSSBMKELNFNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC3=CC=C(C4=CC=CC=C43)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)SC7=CC=CC=C7)SC8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol](/img/structure/B12528328.png)
![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)
phosphanium bromide](/img/structure/B12528337.png)
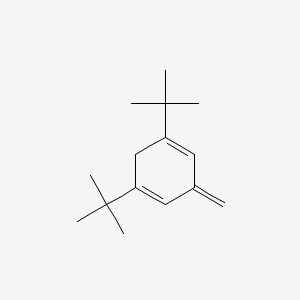
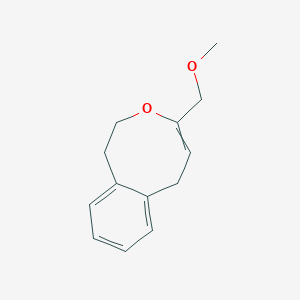
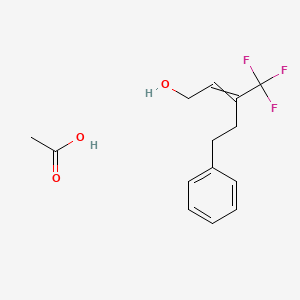
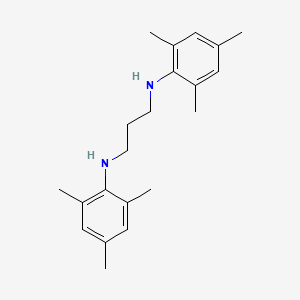
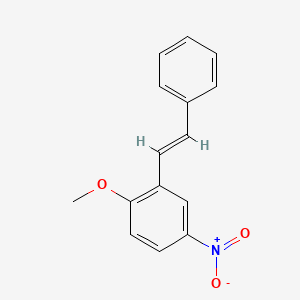
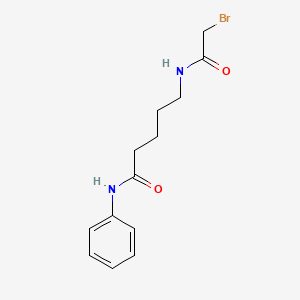
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
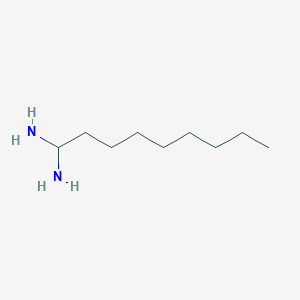
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)

